2-methyl-2,3-dihydrobenzofuran-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenol with sulfonamide derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The benzofuran moiety may also contribute to the compound’s activity by interacting with other molecular targets.
Comparison with Similar Compounds
- 2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 2-Methyl-2,3-dihydrobenzofuran
- 2-Methyl-2,3-dihydro-1-benzofuran-7-amine
Comparison: 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and amine counterparts, the sulfonamide derivative exhibits different reactivity and potential therapeutic applications. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets.
Properties
CAS No. |
89819-23-8 |
---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3,(H2,10,11,12) |
InChI Key |
NPZVUFHJZLGGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.